Detoxin C1 is typically isolated from specific strains of bacteria or fungi that possess the enzymatic machinery necessary for its biosynthesis. It belongs to a broader class of compounds known as natural products, which are biologically active molecules produced by living organisms. These compounds often play crucial roles in ecological interactions and have significant implications for human health and industry.
The synthesis of Detoxin C1 involves complex biochemical pathways that utilize one-carbon substrates such as formaldehyde or methanol. The primary method of synthesis is through microbial fermentation, where specific microorganisms convert simple carbon sources into more complex molecules.
The molecular structure of Detoxin C1 can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Detoxin C1 participates in various chemical reactions that are essential for its biological function.
The mechanism by which Detoxin C1 exerts its effects is closely linked to its biochemical interactions within metabolic pathways.
Understanding the physical and chemical properties of Detoxin C1 is crucial for its application in research and industry.
Detoxin C1 has several promising applications across various scientific fields:
Detoxin C₁ was first isolated in 1974 from Streptomyces caespitosus var. detoxicus 7072 GC₁ as part of a complex of structurally related compounds collectively termed "detoxins" [8]. This discovery marked a significant advancement in understanding the chemical diversity of microbial depsipeptides. The initial structural characterization revealed Detoxin C₁'s core architecture consisting of a tripeptide sequence—Val/Ile-Det-Phe—where "Det" represents the unusual amino acid N-desmethyl-β-methoxytyrosine. This core is distinguished by a depsipeptide bond (an ester linkage between the carboxyl group of one residue and the hydroxyl group of another) and is further modified by a hydroxylated fatty acid side chain attached to the phenylalanine residue [8]. This structural motif was later recognized as a hallmark of the rimosamide-detoxin natural product family.
The purification of Detoxin C₁ employed techniques standard for pre-genomic era natural product discovery, including solvent extraction, silica gel chromatography, and recrystallization. Early bioactivity assessments demonstrated its role as a blasticidin S antagonist, protecting Bacillus cereus from this nucleoside antibiotic [2] [4]. This antagonistic activity suggested potential applications in mitigating antibiotic toxicity, though mechanistic details remained initially obscure. Decades later, the heterologous expression of a hybrid nonribosomal peptide synthetase-polyketide synthase (NRPS-PKS) gene cluster from Streptomyces mirabilis in Streptomyces albus Del14 led to the production of miramides A–D—structural analogs closely resembling Detoxin C₁ but featuring variations in fatty acid chain length (C₆–C₇ hydroxylated side chains) [8]. This confirmed the conserved biosynthetic logic underlying this compound family and provided a platform for structural diversification.
Detoxin C₁ occupies a central position within the rimosamide-detoxin natural product family, a group defined by their branched depsipeptide scaffolds. This family expanded significantly in 2016 with the discovery of rimosamides A and B from Streptomyces rimosus NRRL B-2659 using a metabologenomics approach [2] [4]. Rimosamides share Detoxin C₁’s core tripeptide (Val/Ile-Det-Phe) but possess an isobutyrate-glycyl (Ibu-Gly) moiety instead of a hydroxylated fatty acid chain. This structural divergence highlights the modularity of the biosynthetic machinery responsible for these metabolites.
Phylogenetic analysis of the biosynthetic gene clusters (BGCs) across actinobacteria reveals a tight correlation between Detoxin C₁/rimosamide production and specific NRPS/PKS gene cluster families (GCFs), notably NRPS_502 [2]. Core genes within this GCF encode for:
Metabologenomic co-occurrence analysis—correlating mass spectral features (e.g., m/z 605.3184 for rimosamide A) with specific GCFs across 179 actinobacterial strains—definitively linked the rimosamide production to the NRPS_502 cluster [2] [4]. Strains harboring this cluster predominantly belong to the S. rimosus clade, suggesting an evolutionary trajectory for this BGC within this taxonomic group. This discovery resolved the five-decade-old mystery of the detoxin BGC and established Detoxin C₁ and rimosamides as biosynthetically homologous natural products diverging primarily in their PKS-derived appendages.
Detoxin C₁ and its relatives serve as paradigm examples of non-linear depsipeptide biosynthesis catalyzed by hybrid NRPS/PKS systems. Unlike canonical linear NRPS assembly lines, where amino acids are sequentially activated, coupled, and elongated in a co-linear fashion matching the gene organization, detoxin/rimosamide assembly involves a convergent, branched pathway [2] [3] [8]. This non-linearity centers on the formation of the depsipeptide bond at the point of bifurcation within the core structure.
Table 2: Key Enzymatic Domains and Functions in Detoxin/Rimosamide Biosynthesis
Enzyme Module | Domain Composition | Function in Biosynthesis | Specificity/Activity |
---|---|---|---|
NRPS Module 1 | C-A-T-E* | Val/Ile activation & incorporation | Adenylates and tethers Val or Ile |
NRPS Module 2 | C-A-T-E*-R | Det activation & incorporation; Depsipeptide bond formation | Adenylates Det; Forms ester bond with downstream Phe hydroxyl |
NRPS Module 3 | C-A-T-TE | Phe activation & incorporation; Macrocyclization or release | Adenylates Phe; Releases peptide via TE domain |
PKS Module | KS-AT-ACP-KR-ER-DH-ACP | Acyl chain (fatty acid or Ibu-Gly) biosynthesis | Synthesizes and reduces polyketide chain |
Trans-Acyltransferase | Acyltransferase | Transfer of PKS product onto NRPS-bound intermediate | Loads acyl chain onto Phe side chain |
The biosynthetic pathway proceeds as follows:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7